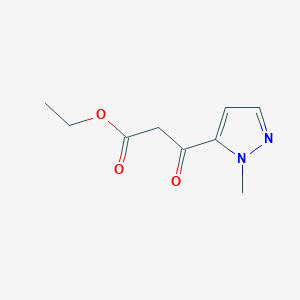
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Specific chemical reactions involving “1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone” are not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
CMCPE is widely used in scientific research for a variety of purposes. It has been used in the development of new drugs, as well as in the synthesis of organic compounds and other materials. It has also been used in studies of the structure and function of biological systems, including cell signaling pathways and enzymatic reactions. In addition, CMCPE has been used in studies of the effects of environmental pollutants on human health.
Wirkmechanismus
The mechanism of action of CMCPE is not fully understood. However, it is believed to act as an agonist at certain receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the muscarinic M1 receptor. It is thought to interact with these receptors in a manner that leads to changes in the activity of certain enzymes and proteins, which in turn can lead to changes in the functioning of cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMCPE are not fully understood. However, it is believed to have a variety of effects on the body, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the stimulation of cell growth and differentiation. It has also been shown to have anti-inflammatory and analgesic effects, as well as to modulate the activity of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CMCPE in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and can be used in a variety of experiments. Its effects can be easily monitored and it can be used in a wide range of concentrations. However, there are also some limitations to its use. For example, it is not very stable and can degrade over time. In addition, its effects can vary depending on the experimental conditions, such as temperature and pH.
Zukünftige Richtungen
There are a number of potential future directions for the use of CMCPE in scientific research. These include further studies of its biochemical and physiological effects, as well as its potential applications in the development of new drugs and therapies. In addition, further research could be conducted to better understand its mechanism of action and to optimize its use in laboratory experiments. Finally, CMCPE could be used as a tool to better understand the structure and function of biological systems, such as cell signaling pathways and enzymatic reactions.
Synthesemethoden
The synthesis of CMCPE is a multi-step reaction involving several organic reagents. The first step involves the reaction of 1-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with sodium hydroxide and ethyl acetate, which yields the ethyl ester of 1-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This ester is then reacted with hydrazine hydrate and ethyl acetate to yield the desired product, 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone.
Eigenschaften
IUPAC Name |
1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8(16)10-11(14-15(2)12(10)13)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYJIVOXWJTSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[4-[(4-Bromophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2900224.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2900225.png)
![N-(5-methyl-3-isoxazolyl)-2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2900229.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2900234.png)
![4-Azaspiro[2.5]octan-7-one;hydrochloride](/img/structure/B2900235.png)



![dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2900240.png)

![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2900244.png)
